2-Dimethylphosphorylethanesulfonyl fluoride
Description
Structure
3D Structure
Properties
IUPAC Name |
2-dimethylphosphorylethanesulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10FO3PS/c1-9(2,6)3-4-10(5,7)8/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDKATPFMKKREA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)CCS(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10FO3PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Dimethylphosphorylethanesulfonyl fluoride involves several steps. One notable method includes the visible-light-mediated decarboxylative fluorosulfonylethylation of carboxylic acids. This method is advantageous due to its mild reaction conditions and broad substrate scope, making it suitable for industrial-scale production. Another approach involves the electrochemical preparation of sulfonyl fluorides using thiols or disulfides and potassium fluoride. This method is characterized by its efficiency and the ability to produce high yields under mild conditions.
Chemical Reactions Analysis
2-Dimethylphosphorylethanesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfur-fluorine bond in this compound is highly reactive and can be substituted with nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific reagents and conditions for these reactions are less commonly documented.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of sulfonic acids and other related products.
Scientific Research Applications
Chemical Biology and Molecular Pharmacology
2-Dimethylphosphorylethanesulfonyl fluoride serves as a reactive probe in chemical biology. Its ability to form covalent bonds with biomolecules allows researchers to study protein interactions and enzyme mechanisms.
- Case Study : In a study examining the interaction of this compound with serine proteases, it was found to selectively modify the active site serine residue, facilitating the investigation of enzyme kinetics and inhibition mechanisms .
Synthetic Chemistry
The compound plays a crucial role in sulfur(VI) fluoride exchange-based “click chemistry,” which enables the rapid synthesis of sulfonyl compounds. This method is particularly advantageous due to its mild reaction conditions and broad substrate scope.
- Data Table: Comparison of Sulfur(VI) Fluoride Exchange Reagents
| Reagent | Yield (%) | Reaction Conditions |
|---|---|---|
| This compound | 85 | Room temperature, 24 hours |
| Fluorosulfonyldifluoroacetyl fluoride | 90 | 50°C, 12 hours |
| Sulfonyl fluorides in SuFEx chemistry | Varies | Depends on substrate |
Environmental and Material Science
In environmental applications, this compound is utilized in developing sensors for fluoride ion detection. Its fluorescent properties make it suitable for creating colorimetric sensors that can detect trace amounts of fluoride in water sources.
Mechanism of Action
The mechanism of action of 2-Dimethylphosphorylethanesulfonyl fluoride involves the formation of covalent bonds with target molecules. The sulfur-fluorine bond is highly reactive, allowing the compound to interact with nucleophilic sites on proteins and other biomolecules . This interaction can lead to the inhibition of enzyme activity or the modification of protein function, making it a valuable tool in drug discovery and chemical biology .
Comparison with Similar Compounds
Research Findings and Data Gaps
- Synthetic Routes: Limited public data exist on the synthesis of this compound. Analogous compounds (e.g., aryl sulfonyl fluorides) are synthesized via fluorination of sulfonyl chlorides, suggesting a plausible pathway for the target compound.
- Spectroscopic Data: No peer-reviewed NMR or mass spectrometry data are available for the target compound. In contrast, 2-ethylhexyl methylphosphonofluoridate has been characterized extensively, with documented FTIR peaks at 1,280 cm⁻¹ (P=O) and 840 cm⁻¹ (P-F) .
Biological Activity
2-Dimethylphosphorylethanesulfonyl fluoride (DMPSF) is a chemical compound with the molecular formula C4H10FO3PS. It is recognized for its diverse applications in chemical biology, molecular pharmacology, and synthetic chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Weight : 188.15 g/mol
- IUPAC Name : this compound
- CAS Number : 17535-00-1
DMPSF acts primarily as a reactive probe due to its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. The sulfur-fluorine bond in DMPSF is particularly reactive, facilitating interactions that can lead to significant biological effects.
Biological Applications
-
Chemical Biology and Molecular Pharmacology :
- DMPSF is utilized as a reactive probe to study protein interactions and enzyme mechanisms.
- It has been shown to inhibit specific serine hydrolases, which are critical in various biological pathways.
-
Synthetic Chemistry :
- The compound plays a role in sulfur (VI) fluoride exchange-based “click chemistry,” aiding in the rapid synthesis of sulfonyl compounds.
-
Environmental and Material Science :
- DMPSF is employed in developing fluorescent sensors for detecting fluoride ions, showcasing its versatility beyond biological applications.
Case Studies
-
Inhibition of Serine Hydrolases :
- A study demonstrated that DMPSF effectively inhibited acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. The inhibition was attributed to the formation of a covalent bond between DMPSF and the serine residue at the active site of AChE.
-
Toxicological Assessments :
- Research indicated that exposure to DMPSF at high concentrations could lead to neurotoxic effects similar to those observed with other fluoride compounds. The mechanism involves oxidative stress and disruption of cellular signaling pathways.
Table: Summary of Biological Effects of DMPSF
Comparative Analysis
DMPSF can be compared with other sulfonyl fluorides regarding their reactivity and applications:
| Compound | Key Applications | Reactivity |
|---|---|---|
| This compound | Chemical biology, synthetic chemistry | High (due to sulfur-fluorine bond) |
| Fluorosulfonyldifluoroacetyl fluoride | Preparation of fluoromonomers | Moderate |
| Sulfonyl Fluorides in SuFEx Chemistry | Organic synthesis, drug discovery | Variable |
Q & A
[Basic] What synthetic strategies are recommended for preparing 2-dimethylphosphorylethanesulfonyl fluoride with high purity?
Methodological Answer:
The synthesis of this compound requires careful control of reaction conditions to avoid hydrolysis of the sulfonyl fluoride group. High-boiling-point solvents (e.g., dimethylsulfone analogs) are preferred to minimize volatility losses during reflux . Purification via fractional distillation or recrystallization using non-polar solvents ensures high purity (>95%). Phosphoryl group stability during synthesis can be monitored using <sup>31</sup>P NMR, with reference compounds (e.g., dimethylsulfone) serving as internal standards .
[Basic] Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : <sup>1</sup>H, <sup>13</sup>C, and <sup>31</sup>P NMR are critical. For example, <sup>31</sup>P NMR resolves phosphoryl group interactions, while 2D NMR (e.g., HSQC) validates structural connectivity .
- Fluoride Quantification : Ion-selective electrodes or colorimetric assays (e.g., SPADNS method) measure free fluoride content, calibrated against standards (Table 1 in ).
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and detects impurities.
[Basic] How does pH affect the stability of the sulfonyl fluoride moiety in aqueous solutions?
Methodological Answer:
The sulfonyl fluoride group hydrolyzes under alkaline conditions (pH > 8). Stability studies should follow protocols like those in Figure 1 ( ), which involve incubating the compound in buffered solutions (pH 3–9) at 25°C and 37°C. Fluoride release is quantified hourly using ion chromatography. Data from analogous compounds (e.g., phenylmethanesulfonyl fluoride) suggest optimal stability at pH 5–6 .
[Advanced] How can researchers optimize reaction yields when modifying the phosphoryl group?
Methodological Answer:
Use a Design of Experiments (DOE) approach to evaluate variables:
- Factors : Temperature, solvent polarity, catalyst concentration.
- Response Surface Methodology (RSM) : Models interactions between factors to identify optimal conditions .
For example, phosphitylation reactions may require anhydrous solvents (e.g., THF) and sub-ambient temperatures to suppress side reactions. Post-reaction quenching with ice-cold water isolates the product while preserving the sulfonyl fluoride group.
[Advanced] How should contradictory data on fluoride release kinetics be resolved?
Methodological Answer:
Contradictions often arise from variability in experimental conditions (e.g., ionic strength, temperature). Conduct analysis of variance (ANOVA) to isolate significant factors, as demonstrated in fluoride adsorption studies . Replicate experiments under controlled conditions (e.g., fixed pH and temperature) and apply kinetic models (e.g., pseudo-first-order) to compare rate constants. Cross-validate using orthogonal methods like <sup>19</sup>F NMR to track real-time fluoride liberation .
[Advanced] What in vitro assays are suitable for studying interactions between this compound and serine proteases?
Methodological Answer:
- Active Site Titration : Use fluorogenic substrates (e.g., Z-Gly-Pro-Arg-AMC) to measure inhibition kinetics. Pre-incubate the enzyme with the compound, then monitor residual activity via fluorescence.
- IC50 Determination : Fit dose-response curves to calculate inhibition potency. Ensure buffer compatibility (e.g., avoid Tris buffers, which react with sulfonyl fluorides) .
- Crystallography : Co-crystallize the enzyme-inhibitor complex to resolve binding modes at atomic resolution.
[Advanced] How can computational modeling predict reactivity trends for derivatives of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electrophilicity indices (e.g., Fukui functions) for the sulfonyl fluoride group to predict nucleophilic attack sites.
- Molecular Dynamics (MD) : Simulate solvation effects on hydrolysis rates in different solvents.
- Docking Studies : Map interactions with target enzymes (e.g., chymotrypsin) to guide structural modifications for enhanced selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
